molecular formula C11H14N4O3S3 B5556580 4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5556580
M. Wt: 346.5 g/mol
InChI Key: ORDFVHSEYYPTMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide often involves complex reactions, including the interaction of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of thiadiazoles and oxathiazoles. Novel reactions demonstrating competitive formation of these compounds have been documented, showcasing the intricate synthetic routes needed to produce such chemicals (Tornus, Schaumann, & Adiwidjaja, 1996).

Molecular Structure Analysis

The molecular structure and tautomeric behavior of derivatives similar to the compound have been analyzed using spectroscopic methods, including Fourier Transform infrared and nuclear magnetic resonance. Such studies reveal the complex tautomeric forms molecules can assume, which are crucial for understanding their chemical behavior and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Chemical Reactions and Properties

The reactivity of these compounds towards different chemical agents and under various conditions has been explored, highlighting their versatile chemical nature. For example, the interaction of thiadiazole sulfonamides with mammalian isoforms has been studied, offering insights into their inhibitory properties and potential as selective agents in biochemical applications (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are essential for their application in material science and pharmaceuticals. Research into proton tautomerism and stereoisomerism of related thiazolone derivatives sheds light on the structural characteristics that influence these physical properties (Pyrih, Łapiński, Zięba, Mizera, Lesyk, Gzella, & Jaskolski, 2023).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, is crucial for the practical application of these compounds. Studies have shown the synthesis and antibacterial activity of thiadiazole sulfonamide derivatives, indicating their significant potential in medicinal chemistry (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

Scientific Research Applications

Tautomeric Behavior and Molecular Interactions

Research has delved into the tautomeric behavior of sulfonamide derivatives, focusing on their molecular conformations or tautomeric forms. Such studies are crucial as these forms are directly related to the pharmaceutical and biological activities of these compounds. Spectroscopic methods like Fourier Transform infrared and nuclear magnetic resonance have been employed to identify different tautomeric forms, providing insights into their structural dynamics and interactions with biological molecules (Erturk et al., 2016).

Antimicrobial and Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activity of thiadiazole sulfonamide derivatives. These compounds have shown significant activity against various bacterial strains, comparable to established antibiotics such as sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Such research underscores the potential of these sulfonamide derivatives as leads for developing new antibacterial agents.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been studied for their potential as enzyme inhibitors, specifically targeting carbonic anhydrase isoforms. These compounds have shown potent inhibition against several isoforms, indicating their utility in designing selective inhibitors for therapeutic applications. The interaction with enzyme isoforms suggests their applicability in treating conditions where inhibition of specific carbonic anhydrase isoforms is beneficial (Temperini et al., 2008).

Synthesis and Structural Analysis

Research has also focused on the synthesis of novel sulfonamide derivatives, exploring their structural features and potential biological activities. These studies contribute to the understanding of the chemical and biological properties of sulfonamide compounds, facilitating the development of new drugs with enhanced efficacy and specificity (Srivastava et al., 1977).

Antiviral Activity

The antiviral properties of sulfonamide derivatives, particularly against tobacco mosaic virus, have been investigated, highlighting their potential as antiviral agents. Such studies are pivotal for identifying new compounds capable of combating viral infections (Chen et al., 2010).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S3/c1-4-9-13-14-11(20-9)12-10(16)8-5-7(6-19-8)21(17,18)15(2)3/h5-6H,4H2,1-3H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDFVHSEYYPTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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